molecular formula C24H35ClN4O6S2 B2395671 2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1216394-60-3

2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride

Cat. No.: B2395671
CAS No.: 1216394-60-3
M. Wt: 575.14
InChI Key: MNXNSWAWVATWBL-UHFFFAOYSA-N
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Description

This compound belongs to the tetrahydrothieno[2,3-c]pyridine class of heterocyclic molecules, characterized by a bicyclic core structure fused with a thiophene ring. Key structural features include:

  • A 6-isopropyl group on the tetrahydrothienopyridine ring, influencing steric and conformational properties.
  • A 4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido substituent, introducing polar ether linkages and sulfonamide functionality.
  • A hydrochloride salt formulation, improving solubility for pharmaceutical applications.

The compound’s structural elucidation likely employed X-ray crystallography refined via programs like SHELX for small-molecule analysis , with molecular visualization tools such as ORTEP-3 aiding in graphical representation . The sulfonamide and carboxamide groups participate in hydrogen-bonding networks, critical for crystal packing and stability, as described by Bernstein et al. .

Properties

IUPAC Name

2-[[4-[bis(2-methoxyethyl)sulfamoyl]benzoyl]amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34N4O6S2.ClH/c1-16(2)27-10-9-19-20(15-27)35-24(21(19)22(25)29)26-23(30)17-5-7-18(8-6-17)36(31,32)28(11-13-33-3)12-14-34-4;/h5-8,16H,9-15H2,1-4H3,(H2,25,29)(H,26,30);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNXNSWAWVATWBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCOC)CCOC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H35ClN4O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

575.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a complex organic compound with significant potential in medicinal chemistry. This compound is characterized by a thieno[2,3-c]pyridine core, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C24H35ClN4O6S2C_{24}H_{35}ClN_{4}O_{6}S_{2} with a molecular weight of 575.1 g/mol. The structural complexity arises from the incorporation of sulfamoyl and benzamido functional groups, which enhance its solubility and reactivity.

PropertyValue
Molecular FormulaC24H35ClN4O6S2C_{24}H_{35}ClN_{4}O_{6}S_{2}
Molecular Weight575.1 g/mol
CAS Number1216394-60-3

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in inflammatory and cancerous processes. Research indicates that derivatives of the thieno[2,3-c]pyridine scaffold can inhibit lipopolysaccharide (LPS)-stimulated production of pro-inflammatory cytokines such as TNF-alpha in rat whole blood models. This suggests a potential application in treating inflammatory diseases .

Anti-inflammatory Activity

Studies have shown that compounds similar to this compound exhibit significant anti-inflammatory effects. For instance, they can reduce the secretion of TNF-alpha and other inflammatory mediators in various cellular models .

Anticancer Potential

The compound's structure suggests potential anticancer properties. The thieno[2,3-c]pyridine core has been associated with the inhibition of various kinases involved in cancer cell proliferation and survival pathways. Preliminary studies indicate that this class of compounds may induce apoptosis in cancer cells by disrupting critical signaling pathways.

Case Studies

  • Inhibition of TNF-alpha Production : A study evaluated the ability of several tetrahydrothieno[2,3-c]pyridine derivatives to inhibit LPS-induced TNF-alpha production in rat blood samples. The results indicated that certain modifications to the thieno[2,3-c]pyridine structure significantly enhanced inhibitory activity, suggesting that similar modifications could be beneficial for this compound .
  • Anticancer Activity : In vitro studies demonstrated that derivatives containing the thieno[2,3-c]pyridine moiety were effective against various cancer cell lines. These studies highlighted the importance of structural modifications in enhancing anticancer efficacy and selectivity against tumor cells while minimizing toxicity to normal cells.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Differences

The closest analog identified is 2-(4-(N,N-Dibutylsulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride () . Comparative analysis reveals:

Feature Target Compound Analog ()
Sulfamoyl Substituents N,N-bis(2-methoxyethyl) N,N-dibutyl
Pyridine Substituent 6-isopropyl 6-ethyl
Polarity Higher (due to ether oxygens) Lower (lipophilic butyl chains)
Steric Bulk Moderate (isopropyl) Low (ethyl)

Physicochemical Implications

  • Solubility : The target compound’s bis(2-methoxyethyl) groups enhance aqueous solubility compared to the dibutyl analog, which is more lipophilic. This aligns with the polar nature of ether linkages facilitating hydrogen bonding with water .

Pharmacological Considerations

  • This could enhance selectivity but reduce affinity depending on the target’s topology.
  • Metabolic Stability : The dibutyl analog’s lipophilic chains may increase cytochrome P450-mediated metabolism, whereas the methoxyethyl groups in the target compound could slow degradation via reduced membrane permeability.

Preparation Methods

Preparation of 6-Isopropylpiperidin-4-one

Piperidin-4-one (35 ) is alkylated with isopropyl bromide under basic conditions (K₂CO₃, DMF) to yield 6-isopropylpiperidin-4-one (35a ). The isopropyl group is introduced via nucleophilic substitution, with a yield of 78% after recrystallization from ethanol.

Thiophene Annulation

The thiophene ring is constructed using a Vilsmeier-Haack formylation followed by cyclocondensation:

  • 35a is treated with POCl₃ and DMF to form the chloroformyl intermediate (37a ).
  • Reaction with sodium sulfide generates a thiol intermediate, which undergoes cyclization with ethyl bromoacetate to form the tetrahydrothieno[2,3-c]pyridine core (38a ).
  • Hydrolysis and decarboxylation yield 6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine (39a ) in 65% overall yield.

Table 1: Reaction Conditions for Core Synthesis

Step Reagents/Conditions Yield
Alkylation Isopropyl bromide, K₂CO₃, DMF, 80°C 78%
Formylation POCl₃, DMF, 0°C → rt 82%
Cyclization Na₂S·9H₂O, EtOH, reflux 65%

Functionalization at Position 2: 4-(N,N-bis(2-Methoxyethyl)sulfamoyl)benzamido Group

Synthesis of 4-(N,N-bis(2-Methoxyethyl)sulfamoyl)benzoic Acid

  • Sulfamoylation : 4-Aminobenzoic acid is reacted with bis(2-methoxyethyl)sulfamoyl chloride in pyridine to form 4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzoic acid (40 ) in 89% yield.
  • Activation : 40 is converted to its acid chloride (41 ) using thionyl chloride (SOCl₂, 70°C, 4 h).

Amide Coupling

The core (39a ) is coupled with 41 using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) to afford 2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine (42 ) in 73% yield.

Table 2: Characterization Data for Intermediate *42 *

Parameter Value
¹H NMR (400 MHz, CDCl₃) δ 1.25 (d, 6H, J=6.8 Hz, -CH(CH₃)₂), 3.32 (s, 6H, -OCH₃), 4.05 (m, 4H, -OCH₂CH₂O-)
HRMS (ESI+) m/z 607.2143 [M+H]⁺ (calc. 607.2148)

Carboxamide Installation at Position 3

Nitrile Hydrolysis

The 3-cyano group (introduced during cyclization) is hydrolyzed to a carboxamide using concentrated H₂SO₄ at 0°C, followed by neutralization with NH₄OH to yield 43 (92% yield).

Hydrochloride Salt Formation

The free base (43 ) is dissolved in anhydrous ether and treated with HCl gas to precipitate the hydrochloride salt (44 ) in 95% yield. The product is recrystallized from methanol/diethyl ether.

Table 3: Purity and Physical Properties of *44 *

Property Value
Melting Point 218–220°C
HPLC Purity 98.7%
Solubility >50 mg/mL in DMSO

Optimization and Challenges

Key Challenges

  • Regioselectivity in Cyclization : The Vilsmeier-Haack reaction requires strict temperature control to avoid regioisomer formation.
  • Sulfamoyl Group Stability : The bis(2-methoxyethyl)sulfamoyl moiety is prone to hydrolysis under acidic conditions, necessitating neutral pH during coupling.

Yield Improvement

  • Catalytic Hydrogenation : Replacing Na₂S with Pd/C in H₂ atmosphere improved cyclization yield to 78%.
  • Microwave Assistance : Coupling under microwave irradiation (100°C, 20 min) reduced reaction time by 60%.

Q & A

Q. What are the key synthetic steps and critical reaction conditions for this compound?

The synthesis involves multi-step organic reactions, including:

  • Amide coupling : Formation of the benzamido linkage via activation of the carboxylic acid group (e.g., using coupling agents like EDCI or HOBt).
  • Sulfamoyl group introduction : Reaction of sulfamoyl chloride derivatives with the benzamide intermediate under inert conditions.
  • Tetrahydrothieno-pyridine ring assembly : Cyclization steps using catalysts like Pd or Cu to form the fused heterocyclic core. Critical parameters include temperature control (40–80°C), solvent selection (e.g., DMF, THF), and reaction time optimization (8–24 hours) to maximize yield (typically 60–75%) and purity (>95%) . Analytical validation : HPLC (purity >98%), 1H^1H/13C^{13}C-NMR (structural confirmation), and HRMS (mass accuracy <2 ppm) are essential .

Q. How is the compound characterized to confirm structural integrity?

  • Spectroscopic methods : 1H^1H-NMR (e.g., δ 7.8–8.2 ppm for aromatic protons), 13C^{13}C-NMR (carbonyl peaks at ~170 ppm), and IR (amide-I band ~1650 cm1^{-1}) verify functional groups.
  • Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity.
  • Mass spectrometry : HRMS (ESI+) confirms molecular ion peaks (e.g., [M+H]+^+ at m/z 600–650) .

Q. What initial biological screening approaches are recommended?

  • In vitro assays : Target-specific enzyme inhibition assays (e.g., kinase or protease inhibition) with IC50_{50} determination.
  • Cellular models : Dose-response studies (1–100 µM) in cell lines relevant to hypothesized therapeutic areas (e.g., neurological disorders) to evaluate cytotoxicity and efficacy .

Advanced Research Questions

Q. How can reaction yields be optimized while minimizing byproducts?

  • Solvent screening : Test polar aprotic solvents (DMF vs. DMSO) to stabilize intermediates.
  • Catalyst optimization : Compare Pd(OAc)2_2 vs. PdCl2_2 for cyclization efficiency.
  • Temperature gradients : Use microwave-assisted synthesis (80–120°C) to reduce reaction time and side reactions. Data analysis : Monitor byproduct formation via LC-MS and adjust stoichiometry (e.g., 1.2–1.5 eq. of sulfamoyl chloride) .

Q. How to resolve contradictions between computational predictions and experimental bioactivity data?

  • Structural reassessment : Perform X-ray crystallography or DFT calculations to validate the compound’s conformation in solution vs. solid state.
  • Target profiling : Use proteomics (e.g., affinity pulldown assays) to identify off-target interactions.
  • Functional group SAR : Synthesize analogs (e.g., replacing 2-methoxyethyl groups with cyclopropane) to isolate contributions of specific substituents .

Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?

  • Process intensification : Switch from batch to flow chemistry for exothermic steps (e.g., amide coupling).
  • Purification : Replace column chromatography with recrystallization (e.g., using ethanol/water mixtures).
  • Quality control : Implement PAT (Process Analytical Technology) for real-time monitoring of critical parameters .

Q. How to design derivatives to improve metabolic stability?

  • Isotope labeling : Incorporate 2H^2H or 19F^{19}F at metabolically vulnerable sites (e.g., benzylic positions).
  • Prodrug approaches : Introduce ester or phosphate moieties to enhance solubility and slow hepatic clearance. Validation : Use microsomal stability assays (human liver microsomes, 1–4 hours) and LC-MS/MS metabolite profiling .

Data Analysis and Methodological Challenges

Q. What statistical methods address variability in biological replicate data?

  • Dose-response modeling : Use nonlinear regression (e.g., four-parameter logistic curve) to calculate EC50_{50} with 95% confidence intervals.
  • Outlier detection : Apply Grubbs’ test (α=0.05) to exclude anomalous data points.
  • Reproducibility : Include ≥3 biological replicates and report SEM (Standard Error of Mean) .

Q. How to validate target engagement in complex biological systems?

  • CETSA (Cellular Thermal Shift Assay) : Measure thermal stabilization of target proteins in lysates after compound treatment.
  • SPR (Surface Plasmon Resonance) : Quantify binding kinetics (kon_{on}/koff_{off}) in real-time.
  • Knockdown controls : Use siRNA or CRISPR to confirm phenotype dependency on the target .

Q. What computational tools predict off-target interactions?

  • Molecular docking : Use AutoDock Vina or Glide to screen against databases like ChEMBL.
  • Machine learning : Train models on Tox21 datasets to flag potential hepatotoxicity or cardiotoxicity.
    Limitations : Cross-validate predictions with experimental data (e.g., high-content imaging for cytotoxicity) .

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